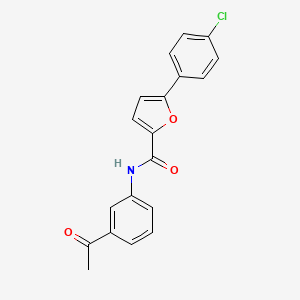
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide, also known as ACF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ACF belongs to the class of aromatic amides and has a molecular weight of 335.8 g/mol.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has been shown to modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide is also stable under normal laboratory conditions. However, N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide. One area of research is the development of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the potential use of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide and its effects on various biochemical and physiological processes.
Métodos De Síntesis
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Suzuki coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of 3-acetylphenylamine with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki coupling reaction involves the reaction of 3-acetylphenylboronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-furamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)14-3-2-4-16(11-14)21-19(23)18-10-9-17(24-18)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSBVLAALRFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5771064.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)
![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)
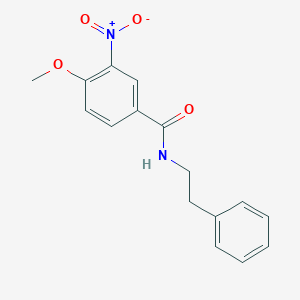
![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)
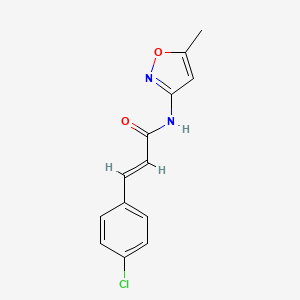
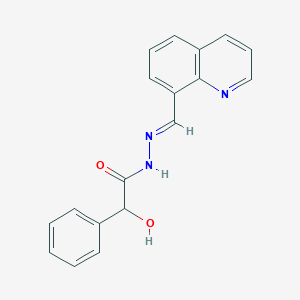

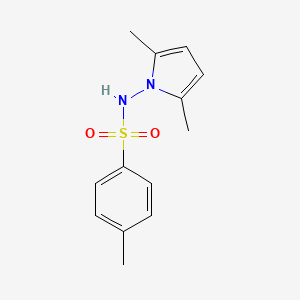
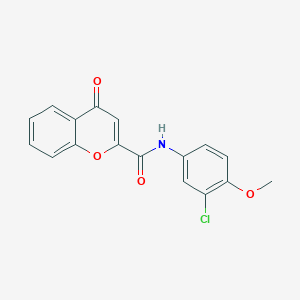
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)